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In the relentless pursuit of highly efficient and stable solar energy conversion, the role of

charge-transporting materials is paramount. Among the various classes of materials, 9,9'-
spirobi[9H-fluorene] (SBF) derivatives have carved out a significant niche, particularly as

hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Their rigid, three-

dimensional spiro structure is instrumental in achieving amorphous films with high glass

transition temperatures, which is crucial for the long-term stability of solar cell devices.[1][2]

This guide provides an in-depth comparison of the performance of various SBF derivatives,

delving into the molecular design strategies that have propelled them to the forefront of

photovoltaic research and offering insights for future material development.

The benchmark SBF-based HTM, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9′-

spirobifluorene, widely known as Spiro-OMeTAD, has been a cornerstone in achieving power

conversion efficiencies (PCEs) exceeding 25% in PSCs.[3] However, Spiro-OMeTAD is not

without its drawbacks, including a multi-step, high-cost synthesis and the necessity of

hygroscopic dopants to enhance its conductivity, which can compromise the long-term stability

of the device.[4] These challenges have catalyzed a global research effort to engineer novel

SBF derivatives that can surpass the performance and stability of the incumbent champion.

The Core Philosophy: Molecular Engineering of the
Spirobifluorene Scaffold
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The fundamental approach to developing new SBF-based HTMs revolves around the strategic

modification of the core spirobifluorene structure and its peripheral functional groups. These

modifications aim to fine-tune the material's optoelectronic properties, including its highest

occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy

levels, hole mobility, and film-forming capabilities.

A prevalent strategy involves the replacement of the methoxy-containing triphenylamine units

of Spiro-OMeTAD with other electron-donating moieties. For instance, incorporating carbazole

or fluorene chromophores has been shown to yield HTMs with superior performance.[5]

Another successful approach is the introduction of fluorine atoms into the peripheral groups,

which can lower the HOMO energy level for better alignment with the perovskite valence band

and enhance the material's hydrophobicity, thereby improving device stability.[3]

More recently, a shift from isotropic to anisotropic molecular design has emerged.[6] Instead of

functionalizing all four arms of the spirobifluorene core with identical groups, this strategy

involves the independent tailoring of the two orthogonal components of the spiro-skeleton. This

allows for a more nuanced control over the material's properties, leading to HTMs with

enhanced thermal stability, optimized energy level alignment, and superior film morphology.[6]

A significant advancement in the evolution of spiro-based HTMs is the introduction of the

spiro[fluorene-9,9′-xanthene] (SFX) core.[7][8] The SFX scaffold offers a more facile synthesis

and allows for greater molecular design flexibility. HTMs based on the SFX core have

demonstrated impressive PCEs and enhanced stability, positioning them as highly promising

alternatives to traditional spirobifluorene derivatives.[7][9][10]

Comparative Performance Analysis of Key SBF
Derivatives
The following table summarizes the performance of several notable SBF derivatives in n-i-p

perovskite solar cells, benchmarked against the conventional Spiro-OMeTAD. The data

highlights the impact of different molecular design strategies on the key photovoltaic

parameters.
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Spiro-

OMeTAD

(doped)

~19.23 -

21.39
~1.12 - 1.15 ~23.5 - 25.5 ~0.78 - 0.80

Benchmark

SBF with

methoxyphen

ylamine arms

Spiro-mF 24.82 1.16 26.35 0.81

Fluorination

of

methoxyphen

yl groups[3]

SF-MPA-MCz 24.53 - - -

Anisotropic

design with

distinct

functional

groups[6]

spiro-mCl 25.26 1.16 - -

Chlorination

of the spiro

core[11]

X60 19.84 - - -

Low-cost

spiro[fluorene

-9,9′-

xanthene]

(SFX) core[8]

X55 20.8 - - -

Oligomeric

SFX-based

HTM[7]

SP-SMe

(dopant-free)

21.95 - - - Asymmetric

SFX core

with
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thiomethyl

groups[9]

SFX-

POCCF3
21.48 - - -

SFX core

with

trifluoroethox

y units for

enhanced

stability[12]

Delving Deeper: Causality Behind Performance
Variations
The superior performance of derivatives like Spiro-mF can be attributed to the electron-

withdrawing nature of fluorine, which lowers the HOMO energy level to -5.19 eV, providing a

better energy level alignment with the perovskite absorber layer.[3] This improved alignment

facilitates more efficient hole extraction and transport, leading to a higher Voc and Jsc.[3]

The anisotropic design of SF-MPA-MCz allows for independent tuning of the molecule's

properties. This results in enhanced thermal stability and optimized interfacial properties,

contributing to a remarkable PCE of 24.53%.[6] The hole mobility of pristine SF-MPA-MCz was

found to be 4.5 × 10−5 cm2 V−1 s−1, which is higher than that of Spiro-OMeTAD (2.1 × 10−5

cm2 V−1 s−1).[6]

The introduction of the spiro[fluorene-9,9′-xanthene] (SFX) core in molecules like X60 and X55

offers several advantages. The SFX unit is more readily synthesized and can be functionalized

to create HTMs with deep HOMO energy levels, high hole mobility, and excellent thermal

stability.[7][8] For instance, X55, an oligomeric SFX-based HTM, demonstrated a PCE of

20.8%, outperforming Spiro-OMeTAD under the same conditions.[7]

Furthermore, the development of dopant-free HTMs like SP-SMe is a significant step towards

improving the long-term operational stability of PSCs.[9] By circumventing the need for

hygroscopic dopants, these materials can mitigate a key degradation pathway in perovskite

devices. The SP-SMe-based device not only achieved a high PCE of 21.95% but also exhibited

enhanced stability under continuous illumination and thermal stress.[9]
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Experimental Protocols: A Guide to Fabrication and
Characterization
To ensure the reproducibility and accurate comparison of results, standardized experimental

protocols are essential. The following outlines a typical procedure for the fabrication and

characterization of n-i-p perovskite solar cells employing SBF derivatives as the HTM.

Device Fabrication Workflow

Substrate Preparation

Layer Deposition

FTO Substrate Cleaning
(Detergent, DI Water, Acetone, Isopropanol)

UV-Ozone Treatment

Electron Transport Layer (ETL) Deposition
(e.g., SnO2 or TiO2 via spin-coating)

Perovskite Absorber Layer Deposition
(Spin-coating)

Hole Transport Layer (HTL) Deposition
(Spin-coating of SBF derivative solution)

Metal Contact Deposition
(e.g., Au or Ag via thermal evaporation)

Click to download full resolution via product page
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Caption: A typical workflow for the fabrication of n-i-p perovskite solar cells.

Step-by-Step Methodology:

Substrate Preparation:

Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by

ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.[13][14]

The cleaned substrates are then treated with UV-ozone for 15-20 minutes to remove

organic residues and improve the wettability of the surface.[13]

Electron Transport Layer (ETL) Deposition:

A compact layer of an n-type metal oxide, such as SnO₂ or TiO₂, is deposited onto the

FTO substrate. This is commonly done by spin-coating a precursor solution followed by

annealing at an elevated temperature.[13][15]

Perovskite Absorber Layer Deposition:

The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide,

methylammonium bromide, and lead bromide in a solvent like DMF/DMSO) is spin-coated

onto the ETL.[14]

An anti-solvent dripping step during spin-coating is often employed to induce rapid

crystallization and form a uniform, dense perovskite film.[16]

The film is then annealed at a specific temperature (typically around 100-150 °C) to

complete the perovskite crystallization.[14][15]

Hole Transport Layer (HTL) Deposition:

A solution of the SBF derivative in a solvent like chlorobenzene is prepared. For doped

HTLs, additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-

butylpyridine (tBP) are included.[1]

The HTL solution is then spin-coated on top of the perovskite layer.[17]
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Metal Contact Deposition:

Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal

evaporation through a shadow mask to define the active area of the solar cell.[15]

Characterization Protocol

Fabricated Solar Cell Device

Current Density-Voltage (J-V) Measurement
(under simulated AM 1.5G sunlight) External Quantum Efficiency (EQE) Measurement Stability Testing

(Thermal, Humidity, Light Soaking)

Extraction of Photovoltaic Parameters
(PCE, Voc, Jsc, FF)

Click to download full resolution via product page

Caption: Standard characterization protocol for perovskite solar cells.

Key Characterization Techniques:

Current Density-Voltage (J-V) Measurements: The primary performance of the solar cells is

evaluated by measuring their J-V characteristics under simulated AM 1.5G sunlight (100 mW

cm⁻²).[18] From these measurements, the key photovoltaic parameters—PCE, Voc, Jsc, and

FF—are determined. It is crucial to report the scan direction (forward or reverse) and scan

rate, as perovskite solar cells can exhibit hysteresis.[18]

External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-

current conversion efficiency (IPCE), measures the ratio of charge carriers collected by the

solar cell to the number of incident photons of a given energy. The integrated Jsc from the

EQE spectrum should be consistent with the Jsc obtained from the J-V measurement.

Stability Testing: To assess the long-term performance of the devices, they are subjected to

various stress tests. This includes storage in controlled humidity and temperature
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environments, continuous illumination (light soaking) at the maximum power point, and

thermal cycling. The degradation of the photovoltaic parameters is monitored over time.[12]

Future Outlook and Conclusion
The field of SBF derivatives for solar cell applications is vibrant and rapidly evolving. The move

towards dopant-free systems and the exploration of novel core structures like SFX are paving

the way for more stable and cost-effective perovskite solar cells. Anisotropic molecular design

offers a powerful tool for fine-tuning the properties of these materials with unprecedented

precision.

While significant progress has been made, challenges remain. The synthesis of complex SBF

derivatives can still be a bottleneck for large-scale production. Therefore, a continued focus on

simplifying synthetic routes without compromising performance is essential. Furthermore, a

deeper understanding of the structure-property relationships, particularly at the perovskite/HTM

interface, will be crucial for the rational design of the next generation of SBF-based HTMs.

In conclusion, the 9,9'-spirobi[9H-fluorene] scaffold has proven to be an exceptionally

versatile platform for the development of high-performance hole-transporting materials. The

ongoing innovation in molecular design, exemplified by the derivatives discussed in this guide,

continues to push the boundaries of solar cell efficiency and stability, bringing us closer to the

widespread adoption of this promising photovoltaic technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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